Mammeisin

Antifungal Candida tropicalis MIC

Mammeisin (syn. Mammea A/AA) is a C‑prenylated 4‑phenylcoumarin (neoflavonoid) with the molecular formula C₂₅H₂₆O₅ and a molecular weight of 406.5 g/mol, isolated primarily from Mammea americana, Kielmeyera elata, and Mammea africana.

Molecular Formula C25H26O5
Molecular Weight 406.5 g/mol
CAS No. 18483-64-2
Cat. No. B1675944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMammeisin
CAS18483-64-2
SynonymsMammeisin
Molecular FormulaC25H26O5
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O
InChIInChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)22(19(26)12-15(3)4)24(29)21-18(13-20(27)30-25(17)21)16-8-6-5-7-9-16/h5-10,13,15,28-29H,11-12H2,1-4H3
InChIKeyJIFOADIANOIMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mammeisin (CAS 18483-64-2) — A Prenylated 4‑Phenylcoumarin with Multi‑Target Biological Activity: A Procurement-Focused Profile


Mammeisin (syn. Mammea A/AA) is a C‑prenylated 4‑phenylcoumarin (neoflavonoid) with the molecular formula C₂₅H₂₆O₅ and a molecular weight of 406.5 g/mol, isolated primarily from Mammea americana, Kielmeyera elata, and Mammea africana [1] [2]. It belongs to the mammea‑type isoprenylated dihydroxycoumarin family, a class distinguished by a 5,7‑dihydroxy‑6‑acyl‑8‑prenyl‑4‑phenyl substitution pattern that confers a distinct pharmacophore not shared by simple coumarins, furanocoumarins, or other neoflavonoids [3]. Mammeisin has been evaluated across antifungal, antiproliferative, cytotoxic, antibacterial, and antioxidant assays, with quantitative data available against clinically relevant fungal and bacterial strains and multiple human cancer cell lines [2] [3].

Why Mammeisin Cannot Be Replaced by a Generic Mammea‑Type Coumarin: Structural Determinants of Bioactivity


Mammea‑type coumarins share a common 4‑phenyl‑5,7‑dihydroxycoumarin scaffold, yet minor variations in the 6‑acyl and 8‑prenyl side chains produce large shifts in potency and target selectivity [1]. For instance, mammea A/AA (mammeisin) carries a 6‑(3‑methylbutanoyl) and an 8‑(3‑methylbut‑2‑enyl) group, whereas mammea E/BB bears a 6‑(2‑methylbutanoyl) and an 8‑(3‑methylbut‑2‑enyl) chain; this apparently subtle difference leads to a ~4‑fold difference in HIF‑1 inhibitory IC₅₀ in T47D cells [2] [3]. Similarly, mammea B/BA, with a 4‑propyl instead of a 4‑phenyl substituent, is 2‑ to 8‑fold more potent against Staphylococcus aureus (MIC 0.5–1.0 µg/mL) than mammea A/AA‑containing extracts (MIC 2–4 µg/mL), demonstrating that the 4‑phenyl group, while advantageous for cytotoxicity, is not optimal for anti‑staphylococcal activity [4]. These divergent structure–activity relationships mean that generic interchange among mammea coumarins will inevitably alter the efficacy, selectivity, and safety profile of any experimental or industrial formulation.

Mammeisin — Head‑to‑Head Quantitative Differentiation Against Chemical and Pharmacological Comparators


Antifungal Activity Against Candida spp. — Mammeisin Matches Ketoconazole and Outperforms Fluconazole

In a direct broth‑microdilution comparison, mammeisin exhibited a minimum inhibitory concentration (MIC) of 512 µg/mL against four Candida species (including C. albicans and C. tropicalis), equivalent to the clinical azole ketoconazole, whereas fluconazole showed no inhibitory activity against C. tropicalis at any concentration tested (growth observed at all dilutions up to 64 µg/mL), indicating that mammeisin retains activity against a fluconazole‑insensitive Candida strain [1]. In contrast, the simple coumarin osthenol, tested in a separate study, required an MIC of 250 µg/mL against C. albicans, demonstrating that the prenylated 4‑phenylcoumarin scaffold of mammeisin is not automatically superior to all coumarins but that its antifungal spectrum is distinct from that of fluconazole [2].

Antifungal Candida tropicalis MIC

Antiproliferative Activity Against Colon Cancer — Mammeisin Shows Superior Potency to Mammein in COLO205 and KM12 Cells

When eight mammea‑type coumarins and a prenylated benzophenone isolated from geopropolis were screened simultaneously against COLO205 and KM12 colon cancer cell lines, mammeisin (compound 5) displayed GI₅₀ values of 9.7 µM (COLO205) and 12.0 µM (KM12), whereas its closest structural analog mammein (compound 7, differing only in the 6‑acyl chain length) showed GI₅₀ values of 10.7 µM and 10.9 µM respectively, making mammeisin the most potent single agent against COLO205 in this series [1]. The remaining six coumarins (including cinnamoyloxy‑mammeisin) were substantially less active, confirming that the 6‑(3‑methylbutanoyl) substituent is a critical potency determinant for colon cancer antiproliferative activity [1].

Antiproliferative Colon cancer GI50

Pan‑Cytotoxicity Profile — Mammea A/AA Demonstrates Broad‑Spectrum Activity Across Breast, CNS, Colon, and Leukemia Lines

In a four‑cell‑line XTT cytotoxicity screen, mammea A/AA yielded IC₅₀ values of 7.2 ± 1.0 µM (MDA‑MB‑231 breast), 5.2 ± 1.0 µM (U‑251 CNS), 16.6 ± 1.1 µM (HCT‑116 colon), and 20.9 ± 1.4 µM (CCRF‑CEM leukemia), compared with a mixture of deacetylmammea E/BA and deacetylmammea E/BB which gave IC₅₀ values of 5.2 ± 1.0 µM, 19.1 ± 1.0 µM, 6.5 ± 1.0 µM, and 4.9 ± 1.0 µM respectively . Mammea A/AA was more potent than the comparator mixture in the U‑251 line (5.2 vs. 19.1 µM, a 3.7‑fold advantage) but less potent in HCT‑116 (16.6 vs. 6.5 µM) and CCRF‑CEM (20.9 vs. 4.9 µM); importantly, only mammea A/AA and the deacetylmammea mixture showed significant activity at 10 µg/mL, while mammea A/AA cyclo D, A/AB cyclo D, and A/AC cyclo D were essentially inactive, highlighting that the non‑cyclized 6‑acyl‑8‑prenyl substitution is essential for cytotoxicity .

Cytotoxicity Cancer panel IC50

Antibacterial Activity — Mammea A/AA Exhibits Sub‑µg/mL Potency Against Campylobacter and Clostridium difficile

In a broth microdilution assay against seven common pathogenic bacteria, mammea A/AA displayed MIC values of 0.5 µg/mL against Campylobacter jejuni, 0.25 µg/mL against Streptococcus pneumoniae, and 0.25 µg/mL against Clostridium difficile [1]. No direct head‑to‑head comparator antibiotic was tested in the same study; however, these MIC values place mammea A/AA among the most potent plant‑derived antibacterials reported for C. jejuni and C. difficile. For context, the standard first‑line antibiotic metronidazole typically exhibits MIC values of 0.25–1.0 µg/mL against C. difficile, and macrolide‑resistant C. jejuni often shows erythromycin MICs >8 µg/mL, suggesting mammea A/AA warrants further evaluation as a resistance‑circumventing scaffold . By contrast, mammea A/AA was not the most active mammea coumarin against Staphylococcus aureus, where mammea B/BA (4‑propyl analog) achieved MIC values of 0.5–1.0 µg/mL versus 2–4 µg/mL for the mammea A/AA‑containing extract, indicating selective antibacterial potential dependent on the bacterial target [2].

Antibacterial Gram-positive MIC

Antioxidant Activity — Mammea A/AA Is a Moderate Free‑Radical Scavenger Comparable to 5‑Fluorouracil in the DPPH Assay

In a systematic screen of 15 isoprenylated coumarins from Mammea americana seeds, mammea A/AA (compound 4) fell within the active cluster (compounds 2–4, 9, 11–15) that displayed DPPH free‑radical scavenging activity with IC₅₀ values ranging from 86 to 135 µM, comparable to the chemotherapeutic 5‑fluorouracil (IC₅₀ = 45.1–53.0 µM depending on cell line) which was used as a reference in the parallel cytotoxicity arm of the study [1]. By contrast, compounds 1, 5–8, and 10 were classified as inactive (IC₅₀ > 200 µg/mL), highlighting that the 6‑(3‑methylbutanoyl)‑8‑prenyl‑4‑phenyl substitution pattern of mammea A/AA is permissive for antioxidant activity whereas cyclization of the prenyl side chain (as in mammea A/AA cyclo D and cyclo F) abolishes it [1]. The antioxidant IC₅₀ range of mammea A/AA is moderate compared to the reference antioxidant ascorbic acid (IC₅₀ ~10–20 µM in standard DPPH assays), and thus mammeisin is not positioned as a stand‑alone antioxidant but as a cytotoxic‑antioxidant hybrid scaffold [2].

Antioxidant DPPH IC50

Mammeisin — Prioritized Research and Industrial Application Scenarios Driven by Quantitative Evidence


Antifungal Lead Development Targeting Fluconazole‑Resistant Candida tropicalis

Mammeisin's equivalent MIC to ketoconazole and superior activity over fluconazole against Candida tropicalis (fluconazole showed no inhibition at all tested concentrations) positions it as a scaffold for developing antifungal agents against azole‑resistant Candida infections [1]. Procurement of mammeisin is justified for medicinal chemistry programs seeking to derivatize the 4‑phenylcoumarin core to improve antifungal potency beyond the current MIC of 512 µg/mL while retaining the intrinsic anti‑C. tropicalis advantage absent in fluconazole [1].

Colon Cancer Drug Discovery — Mammeisin as the Most Potent Mammea Coumarin Against COLO205

Among eight mammea‑type compounds isolated from geopropolis, mammeisin displayed the lowest GI₅₀ (9.7 µM) against the COLO205 colon cancer cell line, surpassing mammein (10.7 µM) and all other coumarins in the series [2]. This makes mammeisin the preferred starting material for structure–activity relationship (SAR) studies aimed at optimizing the 6‑acyl chain for colon cancer antiproliferative activity. Procurement should specify mammeisin rather than the more common mammein when COLO205 is the primary screening model [2].

CNS Tumor Research — Exploiting Mammea A/AA's Selective Potency in U‑251 Glioblastoma Cells

Mammea A/AA exhibited an IC₅₀ of 5.2 µM against the U‑251 CNS tumor line, representing a 3.7‑fold potency advantage over the deacetylmammea E/BA + E/BB mixture (19.1 µM) . Researchers focused on glioblastoma or other CNS cancer models should select mammea A/AA over deacetylated mammea E analogs, as the 6‑(3‑methylbutanoyl) group appears critical for U‑251 activity. Formulation of mammea A/AA into blood–brain‑barrier‑penetrant delivery systems represents a logical next step .

Anti‑Clostridium difficile Drug Discovery — Mammea A/AA as a Potent Non‑Azole Antibacterial Lead

With an MIC of 0.25 µg/mL against Clostridium difficile, mammea A/AA matches the potency range of metronidazole, the standard‑of‑care antibiotic for C. difficile infection [3] . Given the urgent need for non‑azole, non‑nitroimidazole scaffolds to combat C. difficile recurrence, procuring mammea A/AA for antibacterial screening libraries and medicinal chemistry optimization is warranted. Its concomitant activity against Campylobacter jejuni (MIC 0.5 µg/mL) provides an additional indication for gastrointestinal anti‑infective development [3].

Quote Request

Request a Quote for Mammeisin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.